molecular formula C12H14INO2 B8391662 (5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

Cat. No. B8391662
M. Wt: 331.15 g/mol
InChI Key: FYHBEZZOLWQXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile is a useful research compound. Its molecular formula is C12H14INO2 and its molecular weight is 331.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile

Molecular Formula

C12H14INO2

Molecular Weight

331.15 g/mol

IUPAC Name

2-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)acetonitrile

InChI

InChI=1S/C12H14INO2/c1-8(2)9-6-12(15-3)10(13)7-11(9)16-5-4-14/h6-8H,5H2,1-3H3

InChI Key

FYHBEZZOLWQXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1OCC#N)I)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (1 degree C.) solution of 10.0 g of 5-iodo-2-isopropyl-4-methoxy-phenol in 25 mL THF was added 41.3 mL of 1N KOtBu in THF at a rate such that the internal temperature did not exceed 6 degrees C. To the resultant phenoxide solution was added a solution of 7.2 g of toluene-4-sulfonic acid cyanomethyl ester in 25 mL THF, and the reaction mixture was allowed to warm slowly to ambient temperature overnight. The reaction mixture was partitioned between n-heptane (50 mL) and water (50 mL), and the organic layer was displaced into n-heptane by distillation (to a pot temperature of 97 degrees C.). The concentrate in n-heptane was cooled slowly to ambient temperature and the resulting crystalline solid was washed with n-heptane and dried. In this manner, 9.26 g of (5-iodo-2-isopropyl-4-methoxy-phenoxy)-acetonitrile was isolated (81%): m.p. 67.5-68.8 degrees C.; 1H nmr (DMSO) delta: 1.18 (d, 6H, J=6.9 Hz), 3.19 (septet, 1H, J=6.9 Hz), 3.81 (s, 3H), 5.16 (s 2H), 6.88 (s, 1H), 7.50 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
41.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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solvent
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0 (± 1) mol
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solvent
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7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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